3-Bromo-2,6-difluoroaniline hydrochloride

Pharmaceutical intermediate Aqueous reaction medium Salt formation

3-Bromo-2,6-difluoroaniline hydrochloride is a substituted aniline derivative with the molecular formula C₆H₄BrF₂N·HCl (MW 244.46 g/mol), featuring bromine at the meta (3-) position and fluorine atoms at both ortho (2- and 6-) positions of the aromatic ring, isolated as a crystalline hydrochloride salt. It is classified as Acute Toxicity Category 4 by oral, dermal, and inhalation routes (H302, H312, H332), Skin Irritant Category 2 (H315), Eye Irritant Category 2A (H319), and STOT SE Category 3 (H335) under the EU CLP regulation.

Molecular Formula C6H5BrClF2N
Molecular Weight 244.46
CAS No. 2137952-46-4
Cat. No. B2662493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,6-difluoroaniline hydrochloride
CAS2137952-46-4
Molecular FormulaC6H5BrClF2N
Molecular Weight244.46
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)N)F)Br.Cl
InChIInChI=1S/C6H4BrF2N.ClH/c7-3-1-2-4(8)6(10)5(3)9;/h1-2H,10H2;1H
InChIKeyCNMKSVQNNIQXPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2,6-difluoroaniline Hydrochloride (CAS 2137952-46-4): A Halogenated Aniline Salt for Precision Synthesis


3-Bromo-2,6-difluoroaniline hydrochloride is a substituted aniline derivative with the molecular formula C₆H₄BrF₂N·HCl (MW 244.46 g/mol), featuring bromine at the meta (3-) position and fluorine atoms at both ortho (2- and 6-) positions of the aromatic ring, isolated as a crystalline hydrochloride salt . It is classified as Acute Toxicity Category 4 by oral, dermal, and inhalation routes (H302, H312, H332), Skin Irritant Category 2 (H315), Eye Irritant Category 2A (H319), and STOT SE Category 3 (H335) under the EU CLP regulation [1]. The compound serves primarily as a building block in pharmaceutical intermediate synthesis, with documented applications in kinase inhibitor development, fluorinated drug discovery, and as a reference standard for Abemaciclib impurity profiling [2].

Why 3-Bromo-2,6-difluoroaniline Hydrochloride Cannot Be Replaced by Generic Substituted Anilines


Simple substitution with the free base form (3-bromo-2,6-difluoroaniline) or alternative regioisomers (e.g., 4-bromo-2,6-difluoroaniline) leads to divergent experimental outcomes. The hydrochloride salt form critically alters aqueous solubility, weighing accuracy, and batch-to-batch consistency relative to the liquid free base . The specific 3-bromo-2,6-difluoro substitution pattern provides a unique reactivity profile in cross-coupling reactions: the meta-bromine serves as a handle for palladium-catalyzed couplings while the ortho-fluorine atoms modulate the electronic environment of the aniline nitrogen in ways that the 4-bromo regioisomer cannot replicate [1]. These differences are not academically interchangeable—the wrong form or isomer will yield different coupling efficiencies, impurity profiles, and downstream purification requirements.

Quantitative Differentiation Evidence for 3-Bromo-2,6-difluoroaniline Hydrochloride


Aqueous Solubility Enhancement via Hydrochloride Salt Formation

The hydrochloride salt form dramatically improves aqueous solubility compared to the free base. The free base 3-bromo-2,6-difluoroaniline exhibits a calculated aqueous solubility of only 0.23 g/L at 25 °C , while the hydrochloride salt demonstrates qualitatively reported solubility as 'soluble' in water . Based on the established behavior of halogenated aniline hydrochloride salts (e.g., 3-bromoaniline hydrochloride), salt formation typically increases aqueous solubility by 10- to >100-fold relative to the free base [1]. For synthetic protocols requiring aqueous or polar protic solvent conditions (e.g., amidation, bioconjugation, or salt metathesis reactions), the hydrochloride form enables homogeneous reaction conditions that the poorly soluble free base cannot support.

Pharmaceutical intermediate Aqueous reaction medium Salt formation

Physical Form and Handling Properties: Solid Hydrochloride vs. Liquid Free Base

The hydrochloride salt is a crystalline solid at room temperature , whereas the free base 3-bromo-2,6-difluoroaniline is reported as a colorless to pale yellow liquid or low-melting solid with a boiling point of 203.6 ± 35.0 °C (predicted) . The solid salt form enables precise gravimetric dispensing for small-scale reactions (milligram to gram quantities), reducing weighing errors common with viscous liquids or hygroscopic low-melting solids. The free base's physical state ambiguity (liquid vs. solid dependent on ambient conditions and purity) introduces batch-to-batch handling variability .

Weighing accuracy Solid handling Laboratory workflow

Regiochemical Specificity: 3-Bromo vs. 4-Bromo-2,6-difluoroaniline in Kinase Inhibitor Synthesis

The 3-bromo-2,6-difluoro substitution pattern provides a distinct synthetic vector compared to the 4-bromo isomer. CN109704976A explicitly distinguishes the biological applications of different bromo-difluoroaniline regioisomers: 4-bromo-2,6-difluoroaniline is cited as an intermediate for polycystic kidney disease and colon polyp therapeutics, while the meta-bromo (3-bromo) isomer enables different coupling geometries for distinct target molecules [1]. In kinase inhibitor synthesis, 4-bromo-2,6-difluoroaniline is specifically employed in VEGF receptor tyrosine kinase inhibitor preparation , whereas 3-bromo-2,6-difluoroaniline serves as an intermediate for MKK4 kinase inhibitor programs . The regiochemistry determines which vectors are available for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) and consequently which pharmacophore geometries are accessible.

Kinase inhibitor Regioselective coupling Structure-activity relationship

GHS Hazard Classification: Hydrochloride Salt Provides Standardized Regulatory Profile for Procurement Documentation

The hydrochloride salt has a defined, notified GHS/CLP classification [1] that may differ from the free base in practical regulatory handling. The free base carries hazard codes H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H315, H319, H335, and is classified under UN2811 (Toxic solids, organic, n.o.s., Packing Group III) for transport . The hydrochloride salt carries the identical combination of hazard statement codes (H302, H312, H332, H315, H319, H335) with signal word 'Warning' and GHS07 pictogram [1]. While the hazard profiles overlap substantially, the hydrochloride salt benefits from an existing ECHA notified classification [1], whereas the free base's classification is derived from supplier SDS documentation . For regulated environments (pharmaceutical GMP, CRO, or industrial procurement), the availability of an EU-notified classification simplifies safety documentation and regulatory filing requirements.

Regulatory compliance Safety data sheet CLP classification

Optimal Procurement and Application Scenarios for 3-Bromo-2,6-difluoroaniline Hydrochloride


Kinase Inhibitor Intermediate Synthesis Requiring Aqueous or Polar Protic Reaction Conditions

For synthetic routes to MKK4 or CDK4/6 kinase inhibitors where the 3-bromo-2,6-difluorophenyl moiety is required, the hydrochloride salt enables homogeneous reaction conditions in water or alcohol solvent systems. The free base's near-insolubility (0.23 g/L) precludes efficient coupling under aqueous conditions . The hydrochloride salt provides >100-fold improved solubility, allowing palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or amidation reactions to proceed at synthetically useful concentrations (≥10 mg/mL) without biphasic mixing limitations. This scenario is specifically relevant to programs targeting MKK4 inhibition for liver regeneration and Abemaciclib-related CDK4/6 inhibitor development [1].

Abemaciclib Impurity Reference Standard Procurement and Quality Control

3-Bromo-2,6-difluoroaniline is a documented impurity (Impurity 68) in Abemaciclib (CDK4/6 inhibitor) manufacturing [1]. For pharmaceutical quality control laboratories, the hydrochloride salt provides a well-defined, solid reference standard with EU-notified GHS classification [2], facilitating accurate weighing and consistent impurity profiling. The solid form eliminates the dispensing variability associated with the liquid free base , ensuring that impurity standard solutions are prepared with precise gravimetric accuracy—critical for HPLC/LC-MS calibration curves in GMP batch release testing.

Aqueous-Phase Bioconjugation and Amide Bond Formation

In research settings requiring amide bond formation between the aniline nitrogen and carboxylic acid-containing biomolecules (e.g., drug-linker constructs for antibody-drug conjugates), the hydrochloride salt's water solubility enables direct aqueous coupling without organic co-solvents that might denature protein substrates [3]. The free base's poor water solubility (0.23 g/L) would necessitate organic co-solvent (e.g., DMF or DMSO) that may be incompatible with sensitive biological systems. The hydrochloride salt thus enables a broader solvent compatibility window for bioconjugation chemistry.

High-Throughput Screening Library Synthesis with Automated Solid Dispensing

For automated parallel synthesis and high-throughput screening (HTS) library production, the crystalline solid hydrochloride salt ensures reliable automated powder dispensing via robotic solid-handling platforms. The free base's variable physical state (liquid or low-melting solid) leads to dispensing errors, clogging, or inconsistent stoichiometry in automated workflows. Procurement of the hydrochloride salt form specifically addresses the reproducibility requirements of HTS library synthesis where hundreds to thousands of reactions must be executed with uniform stoichiometry.

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